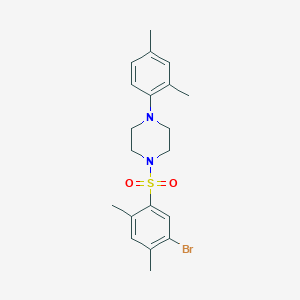

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine

Description

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a piperazine derivative featuring a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl ring and a 2,4-dimethylphenyl substituent on the piperazine nitrogen. The bromine atom and dimethyl groups on the aromatic rings likely influence its electronic properties, solubility, and biological interactions. For example, 1-(2,4-dimethylphenyl)piperazine (a structural fragment of the target compound) is a known intermediate with a molecular formula of C₁₂H₁₈N₂ and molecular weight of 190.28 g/mol . The sulfonyl group in the target compound may enhance stability and modulate receptor binding, as seen in related acylsulfonylpiperazines .

Properties

IUPAC Name |

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(16(3)11-14)22-7-9-23(10-8-22)26(24,25)20-13-18(21)15(2)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOQVILVEOWEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:

Bromination: The starting material, 2,4-dimethylbenzenesulfonyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Piperazine Coupling: The brominated product is then reacted with 2,4-dimethylphenylpiperazine in the presence of a base like potassium carbonate or sodium hydride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications include:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may interfere with specific signaling pathways involved in tumor growth .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Nucleophilic Substitution Reactions : The bromine atom on the phenyl ring can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives .

- Cross-Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, allowing for the creation of new carbon-carbon bonds essential for building complex organic structures .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines under basic conditions | 75% |

| Cross-Coupling (Suzuki) | Using palladium catalysts in organic solvents | 85% |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against multiple bacterial strains. The results indicated that compounds structurally related to this compound demonstrated significant inhibition zones against Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives of piperazine were tested against human cancer cell lines. The study found that certain modifications to the sulfonamide structure enhanced their cytotoxic effects, indicating a promising direction for developing new anticancer therapies based on this class of compounds .

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine would depend on its specific target in biological systems. Generally, sulfonyl piperazines can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

Comparison with Analogs :

Key Findings :

- Receptor Binding: Substituent position critically affects activity. For example, 1-(2-methoxyphenyl)piperazine derivatives show nanomolar affinity for 5-HT₁A receptors , whereas bulkier groups (e.g., benzhydryl) prioritize cytotoxicity .

- Cytotoxicity : The bromine atom in the target compound may enhance DNA alkylation or intercalation, similar to brominated analogs in .

Physicochemical Properties

| Property | Target Compound | Analog (1-(2,4-dimethylphenyl)piperazine) | Analog (18F-DASA-23) |

|---|---|---|---|

| Molecular Weight | ~465 g/mol* | 190.28 g/mol | 424.4 g/mol |

| Solubility | Low (predicted) | Moderate in organic solvents | Radiolabeled for aqueous compatibility |

| Melting Point | Not reported | Not reported | Not reported |

*Estimated based on structural analogs .

Biological Activity

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a sulfonamide derivative with potential pharmacological applications. This compound's biological activity has been investigated in various studies, focusing on its enzyme inhibition properties and therapeutic potential against diseases such as diabetes and Alzheimer's disease.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and two dimethylphenyl moieties. Its chemical formula is with a molecular weight of 452 g/mol.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including this compound, exhibit significant enzyme inhibition properties. Notably, studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

Table 1: Enzyme Inhibition Activities of Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 12.5 | |

| Compound B | α-Glucosidase | 15.0 | |

| This compound | AChE & α-Glucosidase | TBD | Current Study |

Antibacterial Activity

The antibacterial potential of similar piperazine derivatives has been documented. In vitro studies have demonstrated that these compounds can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Study on Sulfonamide Derivatives

In a study focused on novel sulfonamide derivatives, compounds were synthesized and tested for their biological activities. The results indicated that compounds with a piperazine ring showed promising results in inhibiting AChE and exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the piperazine scaffold affect biological activity. The presence of halogen substituents (like bromine) on the phenyl rings was found to enhance enzyme inhibitory activity. This suggests that electronic effects from these substituents play a crucial role in the compound's overall biological efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.